Copper aspirinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper aspirinate can be synthesized through several methods. One common approach involves dissolving an excess of acetylsalicylic acid in aqueous sodium carbonate. Sodium hydroxide is not suitable for this purpose as it hydrolyzes acetylsalicylic acid into salicylic acid and sodium acetate. The resulting solution is filtered to remove any undissolved acetylsalicylic acid and then mixed with a solution containing copper (II) sulfate. This reaction precipitates bright blue crystals of this compound, which can be filtered, washed, and dried .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key is to maintain the reaction conditions and purity of reagents to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: Copper aspirinate undergoes various chemical reactions, including:

Oxidation: this compound can participate in redox reactions due to the presence of copper (II) ions.

Substitution: The acetylsalicylic acid ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation Reactions: These reactions typically involve oxidizing agents such as hydrogen peroxide or molecular oxygen.

Substitution Reactions: Ligand substitution can be achieved using reagents like ammonia or other coordinating ligands.

Major Products:

Oxidation: The oxidation of this compound can lead to the formation of copper (III) complexes or other oxidized species.

Substitution: Substitution reactions result in the formation of new copper complexes with different ligands.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Treatment of Rheumatoid Arthritis

Copper aspirinate has been shown to be effective in treating rheumatoid arthritis. Clinical studies indicate that it may provide enhanced therapeutic benefits compared to traditional aspirin. A pharmacokinetic study demonstrated its superior efficacy in reducing inflammation and pain associated with this chronic condition .

2. Antithrombotic Properties

Research indicates that this compound holds promise as an antithrombotic agent. Animal studies have shown that it can significantly prolong bleeding time and reduce mortality in models of thrombotic diseases. For instance, pretreatment with this compound improved survival rates in mice subjected to cerebral ischemia, suggesting its potential for preventing thrombotic events in humans .

3. Anti-inflammatory and Antioxidant Activities

this compound exhibits both anti-inflammatory and antioxidant properties. It mimics the enzyme superoxide dismutase, which helps mitigate oxidative stress, a contributing factor in various inflammatory diseases. This dual action positions this compound as a valuable compound for further research into treatments for conditions linked to oxidative damage .

Biological Activities

1. Gastric Mucosal Effects

A comparative study on the mucosal damage caused by aspirin and this compound revealed that while both compounds can induce gastric erosions, this compound may produce different patterns of damage. This highlights the need for careful evaluation of its gastrointestinal safety profile compared to traditional aspirin .

2. Antimicrobial Potential

Emerging research has explored the use of copper complexes, including this compound, as antimicrobial agents. Studies suggest that these compounds may exhibit enhanced efficacy against certain pathogens compared to their parent compounds, such as aspirin, indicating a potential role in treating infections .

Industrial Applications

1. Pigment in Plastics

this compound has been investigated for its use as a pigment in polyvinyl chloride (PVC) and polystyrene materials. Its unique color properties could enhance the aesthetic qualities of these products while potentially imparting additional functional characteristics .

2. Coordination Chemistry Studies

In the realm of coordination chemistry, this compound serves as a model compound for studying the behavior of metal complexes with organic ligands. Its synthesis and characterization contribute to a deeper understanding of metal-ligand interactions and their implications in various chemical processes .

Table 1: Summary of Key Findings on this compound

Mecanismo De Acción

Copper aspirinate exerts its effects through several mechanisms:

Anti-inflammatory Activity: The compound inhibits inflammatory processes, likely through the modulation of oxidative stress and the inhibition of pro-inflammatory pathways.

Antioxidant Activity: this compound mimics the activity of superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

Comparación Con Compuestos Similares

Copper aspirinate can be compared with other similar compounds, such as:

Copper Salicylate: Both compounds exhibit anti-inflammatory and antioxidant activities.

Zinc Aspirinate and Aluminium Aspirinate: These compounds also involve the coordination of metal ions with acetylsalicylic acid but differ in their specific properties and applications.

Uniqueness: this compound’s combination of anti-inflammatory and antioxidant activities, along with its potential therapeutic applications, distinguishes it from other metal-aspirin complexes. Its ability to mimic superoxide dismutase activity adds to its uniqueness and potential for treating oxidative stress-related diseases .

Propiedades

Número CAS |

23642-01-5 |

|---|---|

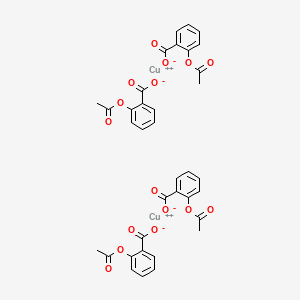

Fórmula molecular |

C36H28Cu2O16 |

Peso molecular |

843.7 g/mol |

Nombre IUPAC |

dicopper;2-acetyloxybenzoate |

InChI |

InChI=1S/4C9H8O4.2Cu/c4*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h4*2-5H,1H3,(H,11,12);;/q;;;;2*+2/p-4 |

Clave InChI |

BXBJCCCIFADZBU-UHFFFAOYSA-J |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2] |

SMILES canónico |

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Cu+2].[Cu+2] |

Key on ui other cas no. |

23642-01-5 |

Sinónimos |

copper aspirinate Cu-aspirinate cupric aspirin complex tetrakis-mu-acetylsalicylato-dicopper(II) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.